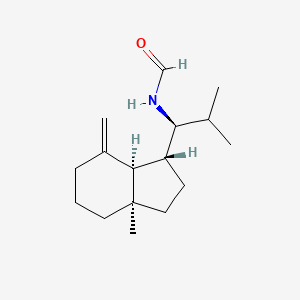
Axamide 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axamide 1, also known as this compound, is a useful research compound. Its molecular formula is C16H27NO and its molecular weight is 249.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Axamide 1 (C₁₆H₂₇NO) is characterized by its unique isonitrile functional group, which contributes to its biological activity. It was first isolated from the marine sponge Axinella cannabina in the early 1970s. The synthesis of this compound has been achieved through various methods, including the Curtius rearrangement, which allows for the introduction of nitrogen into the molecular structure .
Synthesis Overview:
- Source: Isolated from Axinella cannabina.
- Molecular Formula: C₁₆H₂₇NO.
- Key Synthetic Method: Curtius rearrangement.
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
- Antimicrobial Properties: Studies have indicated that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Cytotoxicity: Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies have shown that it can inhibit cell proliferation in aggressive tumor types .
- Protein Synthesis Inhibition: The compound has been shown to interfere with protein synthesis mechanisms, which is critical for developing new therapeutic strategies against diseases like cancer .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Therapeutic Potential
The therapeutic potential of this compound extends beyond its antimicrobial and cytotoxic properties:
- Cancer Treatment: Given its ability to inhibit protein synthesis in cancer cells, further research could lead to the development of this compound-based therapies targeting specific types of cancers.
- Drug Development: The unique structural features of this compound may allow for modifications that enhance its efficacy and reduce toxicity, paving the way for novel drug candidates.
Eigenschaften
Molekularformel |
C16H27NO |
|---|---|
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
N-[(1S)-1-[(1R,3aR,7aR)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-1-yl]-2-methylpropyl]formamide |
InChI |
InChI=1S/C16H27NO/c1-11(2)15(17-10-18)13-7-9-16(4)8-5-6-12(3)14(13)16/h10-11,13-15H,3,5-9H2,1-2,4H3,(H,17,18)/t13-,14+,15+,16-/m1/s1 |
InChI-Schlüssel |
SEAGBPMCOQAENU-FXUDXRNXSA-N |
Isomerische SMILES |
CC(C)[C@@H]([C@@H]1CC[C@@]2([C@H]1C(=C)CCC2)C)NC=O |
Kanonische SMILES |
CC(C)C(C1CCC2(C1C(=C)CCC2)C)NC=O |
Synonyme |
axamide 1 axamide-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















